3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide
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Overview
Description
3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide is a complex organic compound that features a bromophenyl group, a naphthyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a carbonyl group. The naphthyl group is then attached through an amide bond formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in the replacement of the bromine atom with the nucleophile used .
Scientific Research Applications
3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-N’-naphthylurea: Similar structure but with a urea linkage instead of an amide.
4-bromo-N-(naphthalen-1-yl)benzamide: Lacks the carbonyl group in the bromophenyl moiety.
N-(4-bromophenyl)-N’-naphthylthiourea: Contains a thiourea linkage instead of an amide.
Uniqueness
3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H17BrN2O2 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
3-[(4-bromobenzoyl)amino]-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C24H17BrN2O2/c25-19-13-11-17(12-14-19)23(28)26-20-8-3-7-18(15-20)24(29)27-22-10-4-6-16-5-1-2-9-21(16)22/h1-15H,(H,26,28)(H,27,29) |
InChI Key |
HCZGTKBWFOTDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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